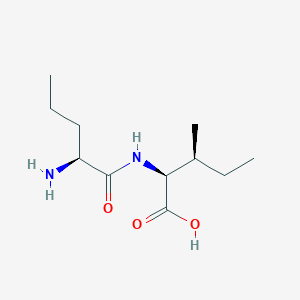
L-Isoleucine, L-norvalyl-
Overview
Description
L-Isoleucine, L-norvalyl- is a dipeptide composed of the amino acids L-isoleucine and L-norvaline. Both of these amino acids are branched-chain amino acids, which play crucial roles in various biological processes. L-isoleucine is an essential amino acid, meaning it must be obtained through the diet, while L-norvaline is a non-proteinogenic amino acid, meaning it is not incorporated into proteins but has significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucine, L-norvalyl- typically involves the coupling of L-isoleucine and L-norvaline using peptide bond formation techniques. One common method is the use of N,N’-Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of L-Isoleucine, L-norvalyl- may involve fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli can be engineered to overproduce L-isoleucine by modifying its metabolic pathways . The produced L-isoleucine can then be chemically coupled with L-norvaline to form the dipeptide.
Chemical Reactions Analysis
Types of Reactions: L-Isoleucine, L-norvalyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
L-Isoleucine, L-norvalyl- has various applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in metabolic pathways and its potential as a metabolic regulator.
Medicine: Explored for its potential therapeutic effects, including its role in muscle metabolism and recovery.
Mechanism of Action
The mechanism of action of L-Isoleucine, L-norvalyl- involves its interaction with various enzymes and receptors in the body. As a branched-chain amino acid derivative, it can influence protein synthesis and degradation pathways. It may also modulate the activity of enzymes involved in amino acid metabolism, such as branched-chain amino acid transaminase .
Molecular Targets and Pathways:
Protein Synthesis: Enhances the synthesis of proteins by providing essential amino acids.
Amino Acid Metabolism: Modulates the activity of enzymes involved in the metabolism of branched-chain amino acids.
Energy Regulation: Influences pathways involved in energy production and regulation.
Comparison with Similar Compounds
- L-Leucine, L-norvalyl-: Similar in structure but with leucine instead of isoleucine.
- L-Valine, L-norvalyl-: Similar in structure but with valine instead of isoleucine.
- L-Norleucine, L-norvalyl-: Similar in structure but with norleucine instead of isoleucine .
This article provides a comprehensive overview of L-Isoleucine, L-norvalyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-aminopentanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-4-6-8(12)10(14)13-9(11(15)16)7(3)5-2/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICRNEMNHHFOHU-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)
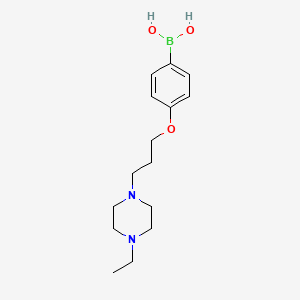
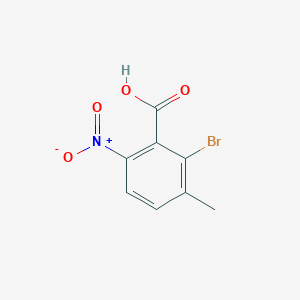

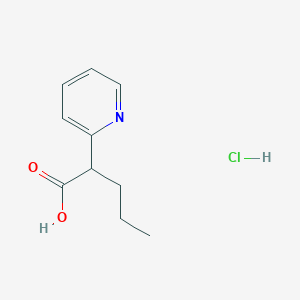
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
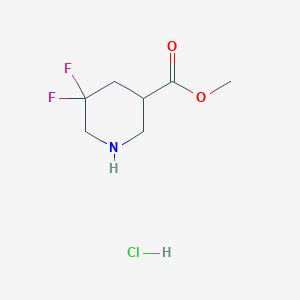
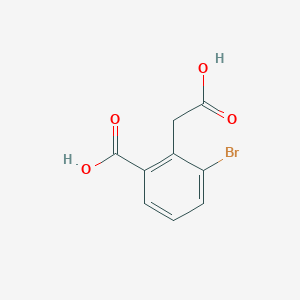
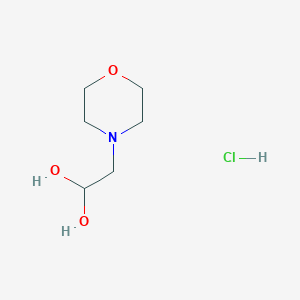
![4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1447136.png)

